molecular formula C22H26N2O3 B3477207 4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide

4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide

Cat. No.: B3477207
M. Wt: 366.5 g/mol
InChI Key: QHQPJPMZTBUHJM-UHFFFAOYSA-N
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Description

4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, an oxoethoxy linkage, and a cyclohexylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of benzylamine with an appropriate oxoethoxy compound, followed by the introduction of the cyclohexylbenzamide group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.

Scientific Research Applications

4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The benzylamino group can bind to enzymes or receptors, modulating their activity. The oxoethoxy linkage and cyclohexylbenzamide moiety contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzylamino group, used in various chemical reactions.

    Cyclohexylbenzamide: Contains the cyclohexylbenzamide moiety, used in medicinal chemistry.

    Oxoethoxy Compounds: Compounds with oxoethoxy linkages, used in organic synthesis.

Uniqueness

4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(23-15-17-7-3-1-4-8-17)16-27-20-13-11-18(12-14-20)22(26)24-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQPJPMZTBUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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